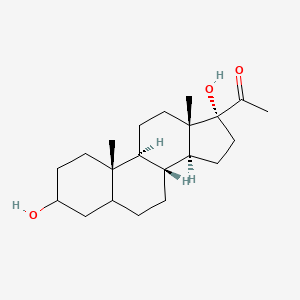

Pregnan-20-one, 3,17-dihydroxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pregnan-20-one, 3,17-dihydroxy- is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17α position. This compound is synthesized by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . It plays a crucial role in the biosynthesis of various steroid hormones and serves as a prohormone in the formation of dehydroepiandrosterone (DHEA) and 17α-hydroxyprogesterone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary synthetic route for Pregnan-20-one, 3,17-dihydroxy- involves the hydroxylation of pregnenolone at the C17α position. This reaction is catalyzed by the enzyme 17α-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .

Industrial Production Methods: Industrial production of Pregnan-20-one, 3,17-dihydroxy- typically involves biotechnological methods using microbial or enzymatic systems to achieve the hydroxylation of pregnenolone. These methods are preferred due to their specificity and efficiency .

Types of Reactions:

Oxidation: Pregnan-20-one, 3,17-dihydroxy- can undergo oxidation to form 17α-hydroxyprogesterone.

Reduction: It can be reduced to form pregnenolone.

Substitution: Various substitution reactions can occur at the hydroxyl group at the C17α position.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.

Major Products:

Oxidation: 17α-Hydroxyprogesterone

Reduction: Pregnenolone

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Pregnan-20-one, 3,17-dihydroxy-, has diverse applications in scientific research:

1. Neuroactive Steroid Research:

- This compound acts as a potent allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its modulation enhances GABA's inhibitory effects in the central nervous system (CNS), leading to potential neuroprotective and anxiolytic effects.

2. Endocrinology:

- Pregnan-20-one is involved in the synthesis of other steroid hormones. It is studied for its role in the androgen backdoor pathway and its effects on cellular processes related to hormone regulation .

3. Psychiatric Disorders:

- The compound has been investigated for its therapeutic potential in treating anxiety and mood disorders due to its neuroactive properties. Studies suggest that it may help modulate neurotransmitter systems associated with these conditions .

4. Congenital Adrenal Hyperplasia Diagnosis:

- It is utilized in the diagnosis of congenital adrenal hyperplasia and other endocrine disorders by measuring its levels in plasma or urine.

Industrial Applications

1. Pharmaceutical Production:

- Pregnan-20-one serves as an intermediate in the synthesis of various steroid-based pharmaceuticals. Its unique hydroxylation pattern facilitates the production of other biologically active compounds .

2. Steroid Hormone Synthesis:

- The compound is used industrially to produce steroid hormones through microbial transformation processes that selectively cleave phytosterol mixtures .

Case Study 1: Neuroprotective Effects

A study examined the effects of Pregnan-20-one on neuroprotection in models of neurodegenerative diseases. Results indicated that treatment with this compound led to reduced neuronal death and improved cognitive function in animal models of Alzheimer's disease .

Case Study 2: Mood Regulation

In a clinical trial involving patients with major depressive disorder, administration of Pregnan-20-one resulted in significant improvements in mood and anxiety scores compared to placebo controls. The findings support its potential use as an adjunct therapy for mood disorders.

Wirkmechanismus

Pregnan-20-one, 3,17-dihydroxy- exerts its effects primarily through its role as a prohormone. It is converted to dehydroepiandrosterone (DHEA) by the enzyme 17,20 lyase and to 17α-hydroxyprogesterone by 3α-hydroxysteroid dehydrogenase . These conversions are crucial steps in the biosynthesis of sex steroids and glucocorticoids. The compound also acts as a neuromodulator in the central nervous system, influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Pregnenolone: The precursor to Pregnan-20-one, 3,17-dihydroxy-, involved in the biosynthesis of various steroid hormones.

17α-Hydroxyprogesterone: A product of the oxidation of Pregnan-20-one, 3,17-dihydroxy-, involved in the biosynthesis of glucocorticoids and androgens.

Dehydroepiandrosterone (DHEA): A product of the conversion of Pregnan-20-one, 3,17-dihydroxy-, serves as a precursor to sex steroids.

Uniqueness: Pregnan-20-one, 3,17-dihydroxy- is unique due to its dual role as both a prohormone and a neuromodulator. Its involvement in multiple biosynthetic pathways and its regulatory functions in the central nervous system distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer |

40248-23-5 |

|---|---|

Molekularformel |

C21H34O3 |

Molekulargewicht |

334.5 g/mol |

IUPAC-Name |

1-[(8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14?,15?,16-,17+,18+,19+,20+,21+/m1/s1 |

InChI-Schlüssel |

LKQDFQLSEHWIRK-JAMIXBCGSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Isomerische SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)O |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Synonyme |

17-(1-ketoethyl)androstane-3,17-diol 17-hydroxypregnanolone 17-hydroxypregnanolone, (3alpha)-isomer 17-hydroxypregnanolone, (3alpha,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3alpha,5beta)-isomer 17-hydroxypregnanolone, (3beta,5alpha,14beta,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5beta)-isomer 17-OH-Polone 3 alpha,17 alpha-dihydroxy-5 alpha-pregnan-20-one 3 alpha,17 alpha-dihydroxy-5 beta-pregnan-20-one 5 beta-pregnane-3 alpha,17alpha-diol-20-one allopregnane-3 beta,17 alpha-diol-20-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.